molecular formula C9H14O2 B8656942 3-Ethoxycyclohept-2-en-1-one CAS No. 86616-78-6

3-Ethoxycyclohept-2-en-1-one

Cat. No. B8656942
CAS RN: 86616-78-6
M. Wt: 154.21 g/mol
InChI Key: CVOGBHWKYXUUSC-UHFFFAOYSA-N
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Patent
US04921994

Procedure details

A solution of 22.3 g. (0.177 mole) of cycloheptan-1,3-dione and 600 mg. (3.16 mmoles) of p-toluenesulfonic acid monohydrate in 86 ml. of ethanol and 250 ml. of toluene was heated at reflux for 18 hours. A soxhlet extractor filled with molecular sieves (3 Å) was used to remove water from the reaction. The reaction was cooled, added to 800 ml. saturated sodium chloride and extracted with four 800 ml. portions of ether. The combined organic extract was dried over magnesium sulfate and evaporated to an oil. Distillation of the crude oil gave 25.3 g. (93%) of the title compound as an oil.
Quantity
0.177 mol
Type
reactant
Reaction Step One
Quantity
3.16 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][C:3](=[O:8])[CH2:2]1.O.[C:11]1(C)C=CC(S(O)(=O)=O)=C[CH:12]=1.C(O)C>C1(C)C=CC=CC=1>[CH2:11]([O:8][C:3]1[CH2:4][CH2:5][CH2:6][CH2:7][C:1](=[O:9])[CH:2]=1)[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0.177 mol
Type
reactant
Smiles
C1(CC(CCCC1)=O)=O
Step Two
Name
Quantity
3.16 mmol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
A soxhlet extractor filled with molecular sieves (3 Å)
CUSTOM
Type
CUSTOM
Details
to remove water
CUSTOM
Type
CUSTOM
Details
from the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
ADDITION
Type
ADDITION
Details
added to 800 ml
EXTRACTION
Type
EXTRACTION
Details
saturated sodium chloride and extracted with four 800 ml
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude oil
CUSTOM
Type
CUSTOM
Details
gave 25.3 g

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(CCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.